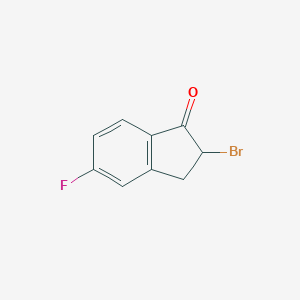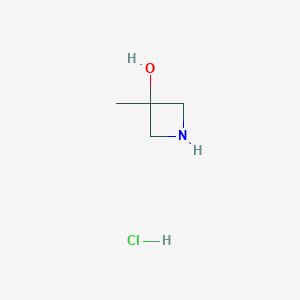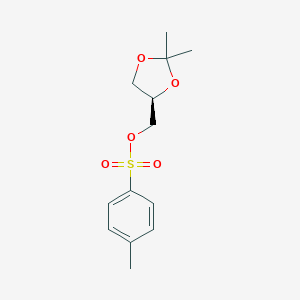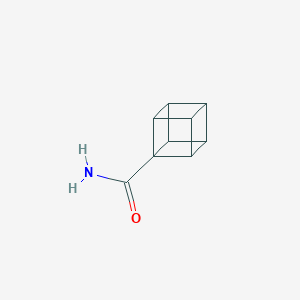
Cubane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cubane-1-carboxamide, also known as N-cubylcarboxamide, is an organic compound that belongs to the class of cubanes. Cubane is a hydrocarbon that has a unique cage-like structure, and it is known for its high energy density and stability. Cubane-1-carboxamide is a derivative of cubane that has been synthesized for various scientific research applications.
Mécanisme D'action
The mechanism of action of cubane-1-carboxamide is not fully understood. However, it is believed to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and van der Waals interactions. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Effets Biochimiques Et Physiologiques
Cubane-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to exhibit antimicrobial activity against various bacteria and fungi. In addition, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cubane-1-carboxamide in lab experiments include its unique structure, stability, and diverse biological activities. However, its complex synthesis method and high cost may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the use of cubane-1-carboxamide in scientific research. One direction is the development of novel materials using cubane-1-carboxamide as a building block. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the elucidation of its mechanism of action and the identification of its biological targets may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of cubane-1-carboxamide is a complex process that involves several steps. The first step is the synthesis of cubane, which is achieved by the Diels-Alder reaction between 1,3-butadiene and cyclohexenone. The resulting product is then oxidized to form the corresponding ketone, which is then reduced to cubane. The cubane is then reacted with N-cyclohexylcarboximidoyl chloride to form cubane-1-carboxamide. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
Cubane-1-carboxamide has been used in various scientific research applications, including drug discovery, materials science, and catalysis. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In catalysis, cubane-1-carboxamide has been used as a ligand for transition metal catalysts.
Propriétés
IUPAC Name |
cubane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPPTNNJKHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444257 |
Source


|
| Record name | Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cubane-1-carboxamide | |
CAS RN |
119696-06-9 |
Source


|
| Record name | Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

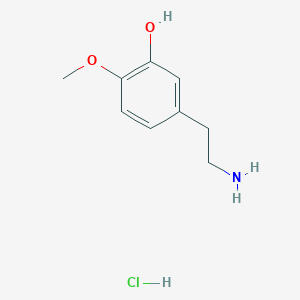
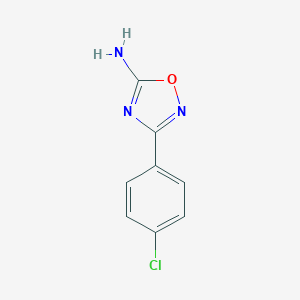
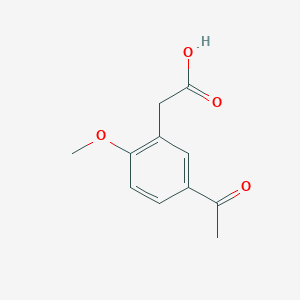
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
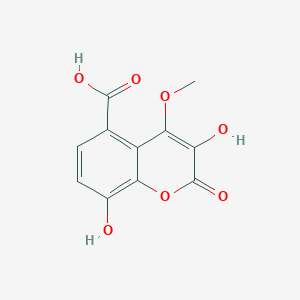
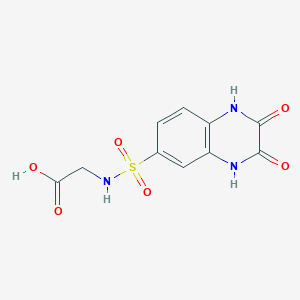
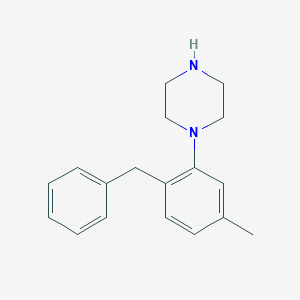
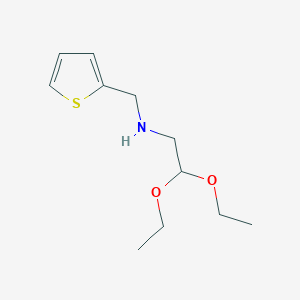
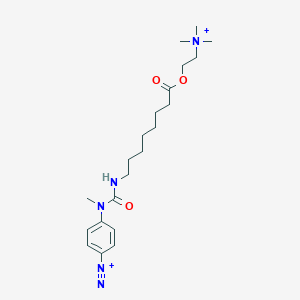
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
